molecular formula C16H24N4O2 B1211167 Tracazolate CAS No. 41094-88-6

Tracazolate

Cat. No.: B1211167
CAS No.: 41094-88-6
M. Wt: 304.39 g/mol
InChI Key: PCTRYMLLRKWXGF-UHFFFAOYSA-N
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Description

Tracazolate: (ICI-136,753) is an anxiolytic drug used primarily in scientific research. It is a pyrazolopyridine derivative, closely related to pyrazolopyrimidine drugs such as zaleplon.

Scientific Research Applications

Tracazolate has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Tracazolate can be synthesized through a multi-step process involving the formation of the pyrazolopyridine coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Tracazolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .

Mechanism of Action

Tracazolate exerts its effects through allosteric modulation of GABA(A) receptors. It is selective for GABA(A) receptors containing α1 and β3 subunits but exhibits different effects depending on the third type of subunit making up the receptor complex. This unique receptor binding profile allows this compound to have anxiolytic and anticonvulsant effects, with sedative and muscle relaxant effects appearing only at higher doses .

Comparison with Similar Compounds

Comparison: Tracazolate is unique among these compounds due to its specific receptor binding profile and its ability to selectively modulate GABA(A) receptors containing α1 and β3 subunits. This selectivity contributes to its distinct pharmacological effects, making it a valuable compound for scientific research .

Properties

CAS No.

41094-88-6

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19)

InChI Key

PCTRYMLLRKWXGF-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC

41094-88-6

Synonyms

4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester
ICI 136,753
ICI 136753
tracazolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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